molecular formula C14H10F9NO2 B11516458 N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide

N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide

Cat. No.: B11516458
M. Wt: 395.22 g/mol
InChI Key: JVAINVDIOUPPNZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the oxolane ring. The general synthetic route may include:

    Formation of the Oxolane Ring: Starting with a suitable precursor, the oxolane ring is formed through a cyclization reaction. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the ring structure.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The reaction conditions must be carefully controlled to achieve the desired level of fluorination.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure can enhance the stability and bioavailability of related compounds.

    Medicine: The compound has potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its fluorinated structure can enhance the metabolic stability and binding affinity of drug candidates.

    Industry: In industrial applications, the compound may be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2,2-difluoroacetamide: Lacks the oxolane ring, making it less complex and potentially less stable.

    N-(2-ethylphenyl)-2,2,2-trifluoroacetamide: Contains an additional fluorine atom, which may alter its reactivity and interactions.

    N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethanamide: Similar structure but with variations in the acetamide group.

Uniqueness

N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide stands out due to its combination of multiple fluorine atoms and the oxolane ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H10F9NO2

Molecular Weight

395.22 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide

InChI

InChI=1S/C14H10F9NO2/c1-2-7-5-3-4-6-8(7)24-9(25)10(15,16)13(21)11(17,18)12(19,20)14(22,23)26-13/h3-6H,2H2,1H3,(H,24,25)

InChI Key

JVAINVDIOUPPNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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